![molecular formula C13H18BrClFNO B1466625 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-50-9](/img/structure/B1466625.png)
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound used for pharmaceutical testing . It has a CAS Number of 1220016-23-8 .
Molecular Structure Analysis
The InChI code for “4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride” is 1S/C13H18FNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
- Study on Piperidine Reactions : Research by Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions of piperidine with nitro-group-containing compounds. They observed that the reaction of piperidine with certain nitrobenzenes resulted in derivatives via an addition-elimination mechanism, suggesting potential pathways for modifying aromatic compounds including those similar to "4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride" for scientific applications (Pietra & Vitali, 1972).
Synthesis of Bromo-Fluoro Compounds
- Synthesis of 2-Fluoro-4-bromobiphenyl : Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs. Their work highlights the importance of developing efficient synthetic routes for bromo-fluoro aromatic compounds, which could be relevant to synthesizing or modifying compounds like "4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride" (Qiu et al., 2009).
Pharmacophoric Groups in Antipsychotic Agents
- Arylcycloalkylamines as Pharmacophores : Sikazwe et al. (2009) reviewed the role of arylcycloalkylamines, including phenyl piperidines, in antipsychotic agents. This study emphasizes the significance of arylalkyl substituents in enhancing the potency and selectivity of compounds for D2-like receptors, which could be relevant for understanding the pharmacological potential of "4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride" (Sikazwe et al., 2009).
properties
IUPAC Name |
4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMLLIYZYGHHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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